molecular formula C24H27FNNaO5 B15136119 Fluvastatin (sodium monohydrate) CAS No. 201541-53-9

Fluvastatin (sodium monohydrate)

Cat. No.: B15136119
CAS No.: 201541-53-9
M. Wt: 451.5 g/mol
InChI Key: KKEMYLLTGGQWCE-FFAWTJJMSA-M
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Description

Fluvastatin (sodium monohydrate) is a synthetic lipid-lowering agent belonging to the statin class of medications. It is primarily used to reduce plasma cholesterol levels and prevent cardiovascular diseases such as myocardial infarction and stroke. Fluvastatin works by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, which plays a crucial role in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluvastatin is synthesized through a series of chemical reactions involving the formation of an indole ring and subsequent functionalization. The key steps include:

    Formation of the Indole Ring: The synthesis begins with the formation of the indole ring structure, which is achieved through a Fischer indole synthesis reaction.

    Functionalization: The indole ring is then functionalized with various substituents, including a fluorophenyl group and a dihydroxyheptenoic acid side chain.

    Final Steps:

Industrial Production Methods

Industrial production of fluvastatin involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Fluvastatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of fluvastatin, which may have different pharmacological properties .

Scientific Research Applications

Fluvastatin has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of statin synthesis and structure-activity relationships.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Extensively studied for its role in lowering cholesterol levels and preventing cardiovascular diseases.

    Industry: Used in the development of lipid-lowering medications and formulations

Mechanism of Action

Fluvastatin exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, fluvastatin reduces the production of cholesterol in the liver, leading to lower plasma cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase pathway and downstream effects on lipid metabolism .

Comparison with Similar Compounds

Fluvastatin is compared with other statins such as lovastatin, simvastatin, and atorvastatin. Key differences include:

Similar Compounds

  • Lovastatin
  • Simvastatin
  • Atorvastatin
  • Pravastatin

Fluvastatin’s unique properties, such as its synthetic origin and specific metabolic pathways, make it distinct from other statins .

Properties

CAS No.

201541-53-9

Molecular Formula

C24H27FNNaO5

Molecular Weight

451.5 g/mol

IUPAC Name

sodium;(E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate;hydrate

InChI

InChI=1S/C24H26FNO4.Na.H2O/c1-15(2)26-21-6-4-3-5-20(21)24(16-7-9-17(25)10-8-16)22(26)12-11-18(27)13-19(28)14-23(29)30;;/h3-12,15,18-19,27-28H,13-14H2,1-2H3,(H,29,30);;1H2/q;+1;/p-1/b12-11+;;/t18-,19-;;/m0../s1

InChI Key

KKEMYLLTGGQWCE-FFAWTJJMSA-M

Isomeric SMILES

CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.O.[Na+]

Origin of Product

United States

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